molecular formula C20H21N3O3 B11308015 2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B11308015
M. Wt: 351.4 g/mol
InChI Key: NRTVLPBUCKYRNZ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,6-dimethylphenoxy group and a 3-phenyl-1,2,4-oxadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves the following steps:

    Formation of the 2,6-dimethylphenoxy group: This can be achieved by reacting 2,6-dimethylphenol with an appropriate halogenating agent to form the corresponding halide.

    Formation of the 3-phenyl-1,2,4-oxadiazol-5-yl group: This involves the cyclization of a suitable precursor, such as a nitrile oxide, with a phenyl-substituted nitrile.

    Coupling of the two groups: The final step involves coupling the 2,6-dimethylphenoxy group with the 3-phenyl-1,2,4-oxadiazol-5-yl group through an acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and oxadiazole groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and oxadiazole groups.

    Reduction: Reduced forms of the acetamide, phenoxy, and oxadiazole groups.

    Substitution: Substituted derivatives of the phenoxy group.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and oxadiazole groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to modulation of their activity. The acetamide linkage provides stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and oxadiazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C20H21N3O3/c1-14-7-6-8-15(2)19(14)25-13-17(24)21-12-11-18-22-20(23-26-18)16-9-4-3-5-10-16/h3-10H,11-13H2,1-2H3,(H,21,24)

InChI Key

NRTVLPBUCKYRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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